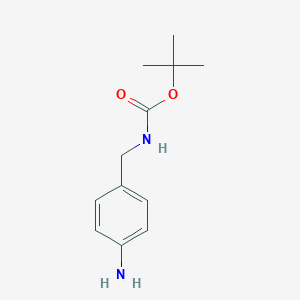
4-(N-Boc-アミノメチル)アニリン
概要
説明
4-(N-Boc-aminomethyl)aniline is a protected amine, where the Boc group (tert-butoxycarbonyl) is used to protect the amine functionality during chemical reactions. This compound is often utilized in organic synthesis, particularly in the preparation of various bio-active compounds and organic synthase inhibitors .
科学的研究の応用
4-(N-Boc-aminomethyl)aniline is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
作用機序
Target of Action
4-(N-Boc-aminomethyl)aniline is a protected amine It is known to be used in the synthesis of various organic synthase inhibitors and other bio-active compounds .
Mode of Action
It’s known that the compound can undergo n-boc deprotection , which is a common process in organic chemistry involving the removal of the Boc protecting group.
Biochemical Pathways
Given its use in the synthesis of various organic synthase inhibitors , it can be inferred that it may play a role in the inhibition of certain enzymatic reactions.
Pharmacokinetics
The compound’s molecular weight of 22228 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Given its use in the synthesis of various organic synthase inhibitors , it can be inferred that it may have a role in inhibiting certain enzymatic reactions at the molecular level.
Action Environment
It is recommended to store the compound in a dark place, sealed, and at room temperature , suggesting that light, air, and temperature may affect its stability.
準備方法
Synthetic Routes and Reaction Conditions
4-(N-Boc-aminomethyl)aniline can be synthesized through a multi-step process. One common method involves the protection of 4-aminobenzylamine with a Boc group. The reaction typically involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3) in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is carried out at room temperature and yields the desired protected amine .
Industrial Production Methods
In an industrial setting, the production of 4-(N-Boc-aminomethyl)aniline follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-(N-Boc-aminomethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions to yield the free amine.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The nitro derivatives of 4-(N-Boc-aminomethyl)aniline can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).
Common Reagents and Conditions
Substitution: Di-tert-butyl dicarbonate (Boc2O), triethylamine (TEA), dichloromethane (DCM).
Oxidation: Nitric acid (HNO3), potassium permanganate (KMnO4).
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2).
Major Products
Substitution: Free amine (4-aminomethyl aniline).
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines from nitro derivatives.
類似化合物との比較
4-(N-Boc-aminomethyl)aniline can be compared with other Boc-protected amines, such as:
4-(N-Boc-aminomethyl)benzylamine: Similar in structure but with a benzyl group instead of an aniline group.
4-(N-Boc-aminomethyl)phenol: Contains a phenol group instead of an aniline group.
4-(N-Boc-aminomethyl)benzoic acid: Contains a carboxylic acid group instead of an aniline group.
The uniqueness of 4-(N-Boc-aminomethyl)aniline lies in its specific structure, which allows it to be used in the synthesis of a wide range of bio-active compounds and organic synthase inhibitors .
特性
IUPAC Name |
tert-butyl N-[(4-aminophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWQXBSQQHAGMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373203 | |
| Record name | 4-(N-Boc-aminomethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94838-55-8 | |
| Record name | 4-(N-Boc-aminomethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(4-aminophenyl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
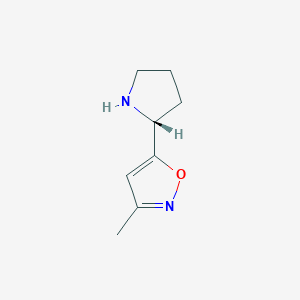
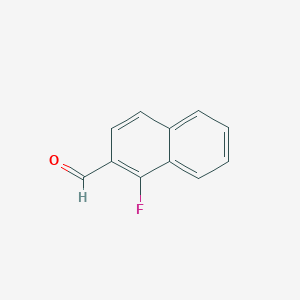
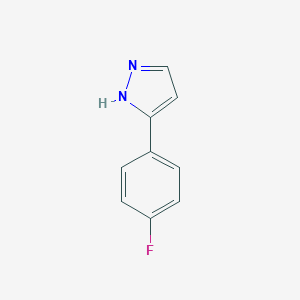
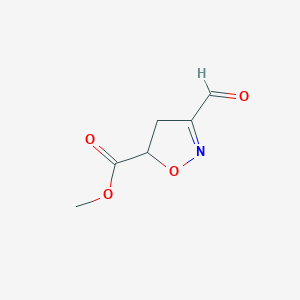
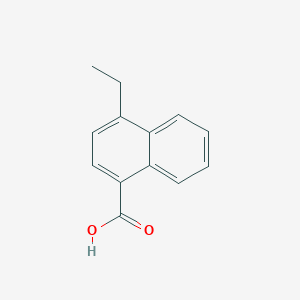
![4-[[5-[[(Cyclopentyloxy)carbonyl]amino]-1-methyl-1H-indol-3-yl]methyl]-3-methoxy-benzoic Acid Methyl Ester](/img/structure/B122691.png)
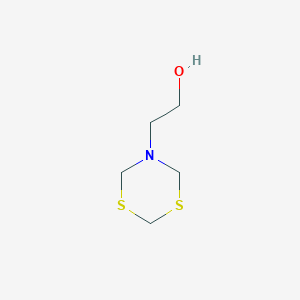
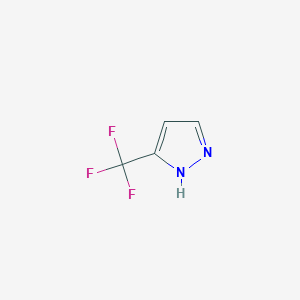
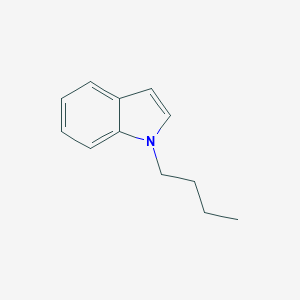
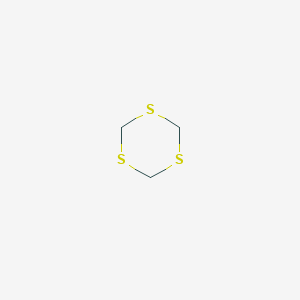
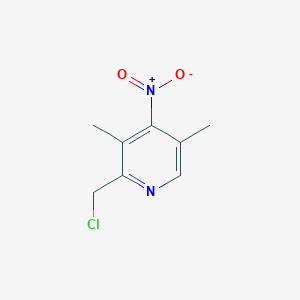
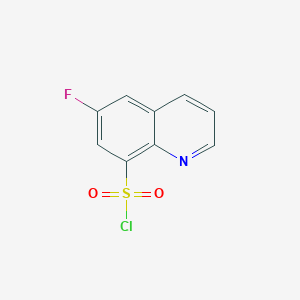
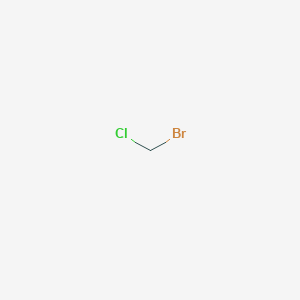
![6-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122715.png)
